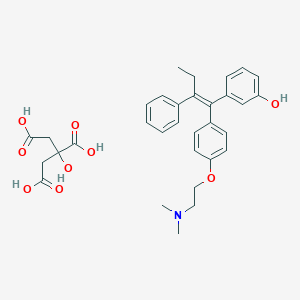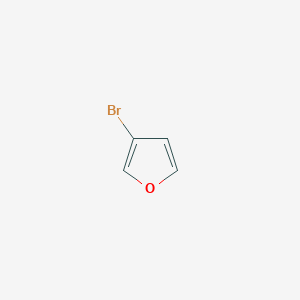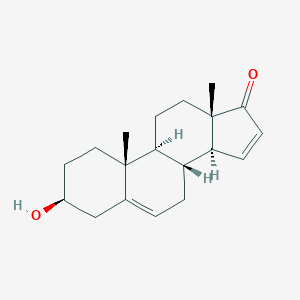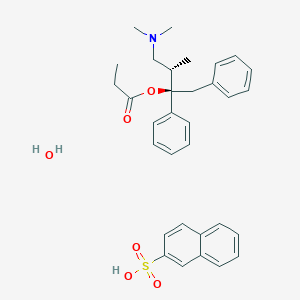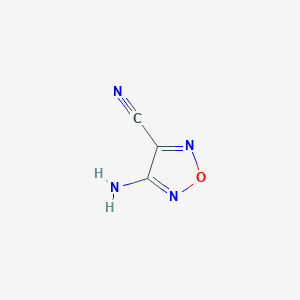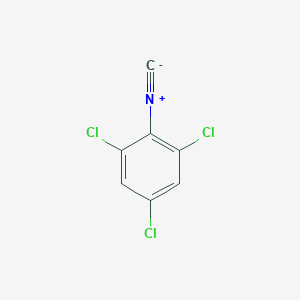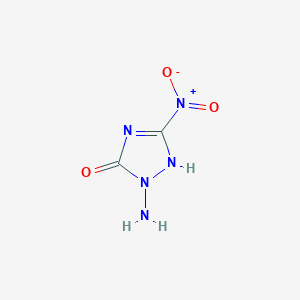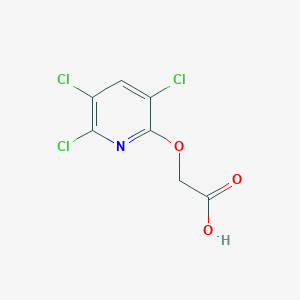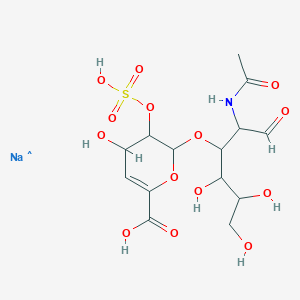
2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-BETA-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-deoxy sugars are a class of compounds characterized by the presence of an acetamido group in place of a hydroxyl group at the second position of the sugar molecule. This modification imparts unique properties to the sugars, making them significant in various biochemical processes and applications.
Synthesis Analysis
The synthesis of related 2-acetamido-2-deoxy sugars involves several chemical reactions. For instance, the preparation of 2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-D-mannose and its glucose counterpart is achieved by the addition of nitromethane to a galactopyranosyl-arabinose derivative, followed by acetylation, ammonolysis, and the Nef reaction. This method also applies to the synthesis of the mannopyranosyl analogs from a mannopyranosyl-arabinose derivative .
Molecular Structure Analysis
The molecular structure of these sugars is characterized by the presence of a hexose skeleton with an acetamido group at the C-2 position. The specific configuration of the glycosidic linkages and the presence of additional functional groups define the individual characteristics of each sugar within this class. For example, the elucidation of the structure of 2-acetamido-3,6-anhydro-2-deoxy-D-mannose, a product of alkaline degradation, reveals the formation of a 3,6-anhydro ring, which is a distinctive feature compared to its gluco and manno analogs .
Chemical Reactions Analysis
2-Acetamido-2-deoxy sugars undergo various chemical reactions, including alkaline degradation, which leads to the formation of 3,6-anhydro derivatives. The specific products of this degradation can serve as markers for identifying the original 2-acetamido-2-deoxy sugars present in glycoproteins during amino acid analysis . Additionally, sulfur-linked disaccharide analogs of these sugars can be synthesized through substitution reactions of sulfonates and ring-opening reactions of aziridine or oxirane derivatives, using a 1-thio-α-L-fucopyranose derivative as a nucleophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetamido-2-deoxy sugars are influenced by their molecular structure. The acetamido group contributes to the stability and reactivity of these sugars. For example, the inhibitory activities of sulfur-linked disaccharide analogs toward α-L-fucosidases are determined by their specific linkages and the presence of the acetamido group, with Ki values ranging from 0.65 to 4.9 mM .
Applications De Recherche Scientifique
Analytical Methodologies
A high performance liquid chromatography (HPLC) method was developed for determining endogenous glycosaminoglycans (GAGs) derived disaccharides in plasma samples, involving 2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-galactose. This method was validated and applied in a clinical study, showcasing its utility in the analysis of GAGs levels in human plasma, which is crucial for understanding and diagnosing various medical conditions related to GAG metabolism (Upreti et al., 2006).
Dermatological Applications
A study on the hair growth-promoting activities of glycosaminoglycans (GAGs) derived from the tunics of ascidian (Halocynthia roretzi) identified disaccharide components, including 2-acetamido-2-deoxy-3-O-(β-D-gluco-4-enepyranosyluronic acid)-6-O-sulfo-D-galactose, and demonstrated their potential in promoting hair growth. This highlights the significance of such compounds in dermatological research and potential therapeutic applications (Neri et al., 2022).
Therapeutic Potential
Chondroitin sulfates proteoglycans derived from human placenta were studied for their biological activities, including anticoagulant and immuno-modulating activities. Disaccharides produced from the proteoglycan, such as 2-acetamide-2-deoxy-3-O-(β-D-gluco-4-enepyranosyluronic acid)-D-galactose, were instrumental in these studies, suggesting potential therapeutic applications in modulating immune responses and managing coagulation disorders (Lee et al., 2000).
Structural Studies and Synthesis
Research has also focused on the synthesis and structural analysis of related compounds. For instance, the concise and efficient synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose was reported, showcasing the methodologies for generating compounds with structural similarities and potential relevance in various biochemical pathways (Cai et al., 2009).
Safety And Hazards
The safety and hazards of this compound are not well-documented. It’s important to handle all chemicals with care and use appropriate safety measures, especially when dealing with compounds for research use1.
Orientations Futures
Given that this compound is a Proteoglycan-derived Oligosaccharide4, it could potentially be used in research related to cell biology, particularly in areas involving cell proliferation, adhesion, migration, and angiogenesis. However, more research is needed to fully understand its potential applications and efficacy.
Please note that this analysis is based on the limited information available and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Propriétés
InChI |
InChI=1S/C14H21NO14S.Na/c1-5(18)15-6(3-16)11(10(21)8(20)4-17)28-14-12(29-30(24,25)26)7(19)2-9(27-14)13(22)23;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASCFNYWLAVRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NNaO14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585104 |
Source


|
| Record name | PUBCHEM_16219142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-beta-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA | |
CAS RN |
149368-04-7 |
Source


|
| Record name | PUBCHEM_16219142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




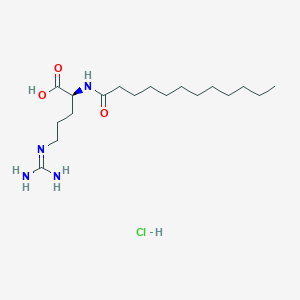
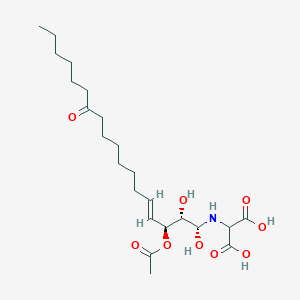
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
